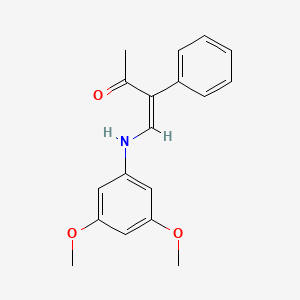
4-(3,5-Dimethoxyanilino)-3-phenyl-3-buten-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3,5-Dimethoxyanilino)-3-phenyl-3-buten-2-one, or 4-(3,5-dimethoxy anilino)-3-phenyl-3-buten-2-one, is an organic compound with the molecular formula C12H15NO2. It is a colorless solid that is soluble in water and ethanol, making it an ideal compound for a variety of scientific research applications.
Wissenschaftliche Forschungsanwendungen
4-(3,5-Dimethoxyanilino)-3-phenyl-3-buten-2-one has a variety of scientific research applications. It has been used as a synthetic intermediate in the synthesis of heterocyclic compounds, such as pyridines and quinolines. It has also been used as a reagent in the synthesis of various pharmaceuticals, such as anti-inflammatory agents and antifungal agents. In addition, 4-(3,5-Dimethoxyanilino)-3-phenyl-3-buten-2-one has been used in the synthesis of organic dyes and pigments, as well as in the synthesis of organic semiconductors.
Wirkmechanismus
The mechanism of action of 4-(3,5-Dimethoxyanilino)-3-phenyl-3-buten-2-one is not fully understood. However, it is believed that the compound acts as a proton donor, donating hydrogen atoms to other molecules in order to facilitate reactions. In addition, 4-(3,5-Dimethoxyanilino)-3-phenyl-3-buten-2-one is believed to act as a Lewis acid, accepting electrons from other molecules in order to facilitate reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(3,5-Dimethoxyanilino)-3-phenyl-3-buten-2-one are not well understood. However, some studies have suggested that it may have anti-inflammatory and antifungal properties. In addition, 4-(3,5-Dimethoxyanilino)-3-phenyl-3-buten-2-one has been shown to have antioxidant properties, which may be beneficial in the prevention of certain diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4-(3,5-Dimethoxyanilino)-3-phenyl-3-buten-2-one in laboratory experiments is its solubility in water and ethanol. This makes it an ideal compound for a variety of experiments. In addition, 4-(3,5-Dimethoxyanilino)-3-phenyl-3-buten-2-one is relatively inexpensive and easy to synthesize. However, the compound is not very stable and can easily degrade over time.
Zukünftige Richtungen
The future directions for 4-(3,5-Dimethoxyanilino)-3-phenyl-3-buten-2-one are numerous. One potential direction is the investigation of its potential therapeutic applications. Studies could be conducted to determine if 4-(3,5-Dimethoxyanilino)-3-phenyl-3-buten-2-one has any beneficial effects on human health. In addition, further research could be conducted to explore its potential use as a dye or pigment, as well as its potential use as an organic semiconductor. Finally, further research could be conducted to determine the exact mechanism of action of 4-(3,5-Dimethoxyanilino)-3-phenyl-3-buten-2-one and its potential interactions with other molecules.
Synthesemethoden
The synthesis of 4-(3,5-Dimethoxyanilino)-3-phenyl-3-buten-2-one can be accomplished through a three-step process. The first step involves the reaction of 3,5-dimethoxybenzaldehyde and aniline in the presence of potassium carbonate in aqueous ethanol to form the aldehyde-amine adduct. The second step involves the oxidation of the aldehyde-amine adduct with hydrogen peroxide and a catalytic amount of ferric chloride to form the desired 4-(3,5-Dimethoxyanilino)-3-phenyl-3-buten-2-one. The final step involves the purification of the product through recrystallization.
Eigenschaften
IUPAC Name |
(Z)-4-(3,5-dimethoxyanilino)-3-phenylbut-3-en-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3/c1-13(20)18(14-7-5-4-6-8-14)12-19-15-9-16(21-2)11-17(10-15)22-3/h4-12,19H,1-3H3/b18-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMYWSDMFFLZXRQ-LDADJPATSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(=CNC1=CC(=CC(=C1)OC)OC)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)/C(=C\NC1=CC(=CC(=C1)OC)OC)/C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

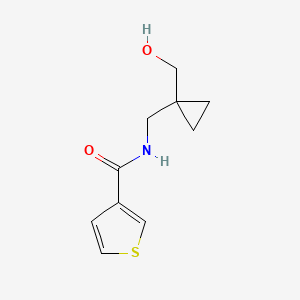
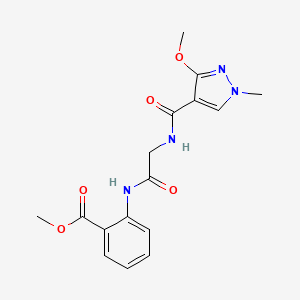
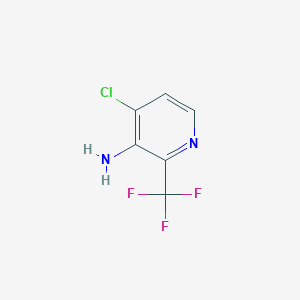
![4-[2-(3-Nitrophenyl)acetyl]morpholine-3-carbonitrile](/img/structure/B2908402.png)

![N-(2-fluorophenyl)-2,2,7,7-tetramethyltetrahydro-3aH-bis([1,3]dioxolo)[4,5-b:4',5'-d]pyran-5-carboxamide](/img/structure/B2908408.png)
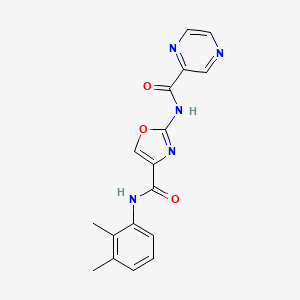
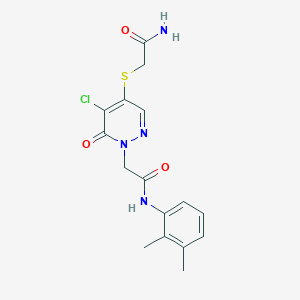
![2-[1-(Methylamino)cyclobutyl]ethanol;hydrochloride](/img/structure/B2908412.png)
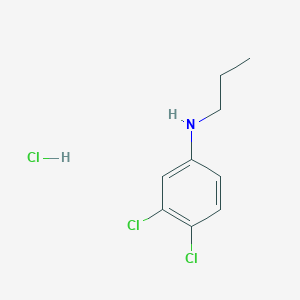
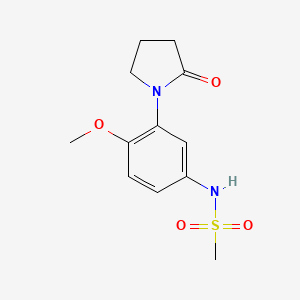
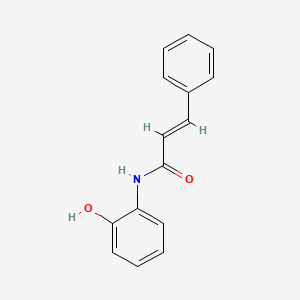

![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(4-fluorobenzyl)oxalamide](/img/structure/B2908420.png)